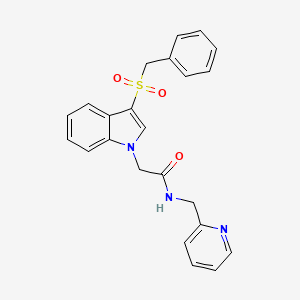

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c27-23(25-14-19-10-6-7-13-24-19)16-26-15-22(20-11-4-5-12-21(20)26)30(28,29)17-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMMANBHYPFEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzylsulfonyl group is then introduced via sulfonylation, using reagents such as benzylsulfonyl chloride in the presence of a base like triethylamine. Finally, the pyridin-2-ylmethyl group is attached through a nucleophilic substitution reaction, using pyridin-2-ylmethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

Reduction: The benzylsulfonyl group can be reduced to a benzylthio group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Pyridin-2-ylmethyl chloride and a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Benzylthio-substituted indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole core may interact with enzymes or receptors, while the benzylsulfonyl group could enhance binding affinity or selectivity. The pyridin-2-ylmethyl group may also play a role in modulating the compound’s activity by interacting with different biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related indole-acetamide derivatives, focusing on substituents, physicochemical properties, and biological activities:

Key Observations:

Structural Diversity: The target compound’s benzylsulfonyl group distinguishes it from analogs with trifluoromethoxy (electron-withdrawing, ) or hydroxyimino (antioxidant-enhancing, ) substituents. Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to alkyl chains .

Biological Activity: Hydroxyimino-substituted analogs (e.g., 3j, 3a) show potent antioxidant activity (DPPH IC₅₀ ~25–50 μM) due to radical scavenging by the indole-amide pharmacophore . The target compound lacks hydroxyimino groups, suggesting divergent applications. Complex derivatives like Compound 194 () target kinases via indazole and pyrrolopyridine motifs, highlighting the role of fused heterocycles in drug design .

Synthetic Complexity :

- The target compound’s synthesis likely involves sulfonation of indole followed by amidation with pyridin-2-ylmethylamine, contrasting with Pd-catalyzed cyclizations (e.g., ) or multi-step couplings (e.g., ).

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound (~400–450 g/mol) is smaller than multi-heterocyclic analogs (e.g., Compound 194, ~830 g/mol) but larger than simpler antioxidants (e.g., ~300–320 g/mol) .

- Solubility : The benzylsulfonyl group enhances hydrophilicity compared to lipophilic trifluoromethoxy or chloro-trifluoromethylpyridine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.